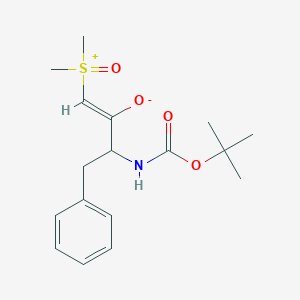

![molecular formula C26H32N6O2S B2620505 1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1190021-19-2](/img/structure/B2620505.png)

1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a thiophene ring, and a triazolopyrimidine ring . These types of structures are often found in pharmaceuticals and could potentially have biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and orientation of these groups.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the piperazine ring is often involved in reactions with acids and bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be relatively non-polar due to the presence of multiple carbon rings .科学研究应用

Anticancer Properties

The compound’s cytotoxic activity has been investigated against several cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. Among the synthesized analogues, compound 10ec exhibited the highest cytotoxicity, with an IC50 value of 0.99 ± 0.01 μM against BT-474 cancer cells. Additionally, it induced apoptosis in BT-474 cells, as confirmed by acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays. The inhibition of colony formation further supported its anticancer potential .

Tubulin Polymerization Inhibition

Compound 10ec was also evaluated for its tubulin polymerization inhibition. Molecular modeling studies revealed that it binds to the colchicine binding site of tubulin. This property suggests its potential as an antimitotic agent, which could be explored further for cancer therapy .

PI3K/mTOR Inhibitors

The synthetic routes used to create similar compounds can be adapted to synthesize PI3K/mTOR inhibitors bearing a thiopyrano [4,3-d] pyrimidine nucleus. These inhibitors play a crucial role in cancer research and targeted therapy .

Drug-Like Properties

In silico studies of sulfonyl piperazine-integrated triazole conjugates (similar to our compound) indicate favorable drug-like properties. These include solubility, bioavailability, and pharmacokinetic profiles, making them attractive candidates for further drug development .

Antibacterial and Antifungal Activity

While specific studies on our compound are limited, similar triazole-based structures have demonstrated antibacterial and antifungal properties. Researchers could explore its potential in combating infectious diseases .

Neurological Disorders

Given the compound’s complex structure, it might interact with neural targets. Investigating its effects on neurodegenerative diseases or neurological disorders could yield valuable insights .

作用机制

未来方向

属性

IUPAC Name |

12-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N6O2S/c1-17(2)16-31-25(34)24-20(9-14-35-24)32-22(27-28-26(31)32)7-8-23(33)30-12-10-29(11-13-30)21-15-18(3)5-6-19(21)4/h5-6,9,14-15,17H,7-8,10-13,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXGTCHXXSVPKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=C(C(=O)N4CC(C)C)SC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

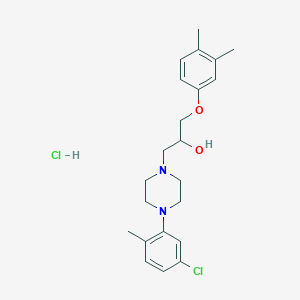

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2620422.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethoxyphenyl)acetamide](/img/structure/B2620423.png)

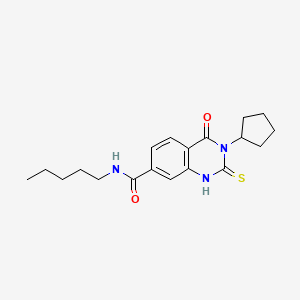

![5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2620424.png)

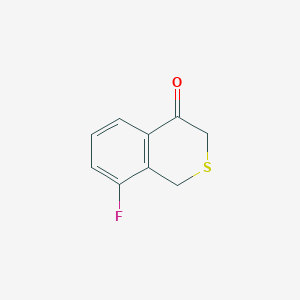

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620425.png)

![2-(3-Chloropyridin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2620426.png)

![N-(3-acetylphenyl)-2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2620427.png)

![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide](/img/structure/B2620430.png)

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2620434.png)

![4-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2620439.png)

![Methyl (E)-4-[methyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2620443.png)